6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic organic compound that features an indole moiety substituted with a bromine atom at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of 6-bromo-1H-indole: The brominated indole is then reacted with 3-bromopropionyl chloride to form 3-(6-bromo-1H-indol-1-yl)propanoyl chloride.
Amidation Reaction: The resulting 3-(6-bromo-1H-indol-1-yl)propanoyl chloride is then reacted with hexanoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 6-hydro-1H-indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Wirkmechanismus
indole derivatives are known to interact with various biological targets such as enzymes, receptors, and ion channels . The bromine atom may enhance the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-1H-indole: A simpler analog without the hexanoic acid moiety.
3-(6-bromo-1H-indol-1-yl)propanoyl chloride: An intermediate in the synthesis of the target compound.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to the presence of both the indole and hexanoic acid moieties, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C17H21BrN2O3 |
---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
6-[3-(6-bromoindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21BrN2O3/c18-14-6-5-13-7-10-20(15(13)12-14)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23) |
InChI-Schlüssel |
LHDJPINZOWMYNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.